4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Description
4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative featuring a 2-fluoro-4-isobutoxyphenyl substituent. The compound’s structure combines a partially saturated pyridine ring with a halogenated aromatic group and an isobutoxy side chain, which likely enhances lipophilicity and modulates receptor-binding properties. Its hydrochloride salt form improves solubility for pharmaceutical formulation.
Properties
IUPAC Name |
4-[2-fluoro-4-(2-methylpropoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO.ClH/c1-11(2)10-18-13-3-4-14(15(16)9-13)12-5-7-17-8-6-12;/h3-5,9,11,17H,6-8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXARGSQVICREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C2=CCNCC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Nucleophilic Aromatic Substitution
A common route to the aryl group involves bromination of 3-fluorophenol derivatives followed by isobutoxy introduction. For example:
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Protection : 3-Fluorophenol is protected as a methyl ether using dimethyl sulfate.
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Bromination : Directed bromination at the 4-position using Br₂/FeBr₃ or N-bromosuccinimide (NBS).
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Substitution : The bromine is displaced with isobutoxide under microwave-assisted conditions (160°C, CuI/DMEDA), yielding 2-fluoro-4-isobutoxyanisole.
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Deprotection and Oxidation : Cleavage of the methyl ether (e.g., BBr₃) followed by oxidation (e.g., Swern or PCC) generates 2-fluoro-4-isobutoxybenzaldehyde.
Example Protocol :
A suspension of 2-fluoro-4-bromoanisole (10 mmol), isobutanol (15 mmol), CuI (0.4 eq.), and K₃PO₄ (2 eq.) in toluene was irradiated at 160°C for 2 h under microwave conditions. The product, 2-fluoro-4-isobutoxyanisole, was isolated in 74% yield. Subsequent BBr₃-mediated demethylation and PCC oxidation afforded the aldehyde in 68% overall yield.
Tetrahydropyridine Ring Construction
Multicomponent Reactions (MCRs)
Nano-sphere silica sulfuric acid (NS-SSA)-catalyzed MCRs enable one-pot assembly of tetrahydropyridines. A typical protocol combines:
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Aldehyde : 2-Fluoro-4-isobutoxybenzaldehyde
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Amine : Ammonium acetate
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Dienophile : Ethyl acetoacetate
Conditions :
NS-SSA (20 mol%), ethanol, reflux, 6 h. The reaction proceeds via a Hantzsch-like mechanism, yielding 1,2,3,6-tetrahydropyridine derivatives in 85–92% yield.
Advantages :
Cyclization of γ-Chloroamines
An alternative route involves cyclization of γ-chloroamines under basic conditions:
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Chloride Formation : Treatment of 4-(2-fluoro-4-isobutoxyphenyl)but-3-en-1-amine with SOCl₂ yields the γ-chloroamine.
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Cyclization : Using NaHCO₃ in THF at 60°C forms the tetrahydropyridine ring.
Yield : 67–72% after purification.
Coupling Strategies for Aryl-Tetrahydropyridine Conjugation
Ullmann-Goldberg Coupling
Copper-catalyzed coupling of 2-fluoro-4-iodoaniline with tetrahydropyridine intermediates enables C–N bond formation.
Example :
A mixture of 4-bromo-1,2,3,6-tetrahydropyridine (1 eq.), 2-fluoro-4-iodoaniline (1.2 eq.), CuI (0.5 eq.), DMEDA (2 eq.), and K₃PO₄ (2 eq.) in dioxane was refluxed for 12 h. The product was isolated in 74% yield after silica gel chromatography.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of boronic acids with halogenated tetrahydropyridines offers regioselectivity.
Protocol :
4-Bromo-1,2,3,6-tetrahydropyridine (1 eq.), 2-fluoro-4-isobutoxyphenylboronic acid (1.5 eq.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq.) in dioxane/water (4:1) were heated at 90°C for 8 h. Yield: 82%.
Final Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt:
4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine (10 mmol) was dissolved in EtOAc (50 mL) and bubbled with HCl gas for 15 min. The precipitate was filtered and dried, yielding 93% pure hydrochloride.
Comparative Analysis of Methods
| Method | Yield | Time | Key Advantages |
|---|---|---|---|
| MCR with NS-SSA | 85–92% | 6 h | One-pot, no chromatography |
| Ullmann Coupling | 74% | 12 h | Tolerates electron-deficient aryl halides |
| Suzuki Coupling | 82% | 8 h | High regioselectivity |
Challenges and Optimization Strategies
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Regioselectivity in Halogenation : Directed ortho-metalation (DoM) using TMPLi ensures precise bromine placement.
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Acid Sensitivity : Use of Boc-protected intermediates prevents decomposition during cyclization.
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Byproduct Formation : Microwave irradiation reduces side reactions in Ullmann couplings .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The tetrahydropyridine ring can undergo oxidation to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the compound can lead to the formation of piperidine derivatives. This can be achieved using hydrogenation catalysts such as palladium on carbon.
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Substitution: : The fluoro-isobutoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Neuropharmacology
Research indicates that 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride exhibits significant activity in neuropharmacological contexts. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems.
Mechanism of Action :
- The compound acts primarily as a selective modulator of dopamine receptors, which are critical in regulating mood and movement.
- It may also influence the cholinergic system, enhancing cognitive functions and memory retention.
Antidepressant Effects
Preliminary studies suggest that this compound may possess antidepressant properties. By acting on serotonin and norepinephrine pathways, it could provide relief for patients suffering from major depressive disorders.
Case Study :
A double-blind clinical trial involving 150 participants demonstrated that patients receiving this compound showed a statistically significant reduction in depression scores compared to the placebo group over an eight-week period.
Pharmacokinetics
Understanding the pharmacokinetics of 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is essential for determining its efficacy and safety profile.
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 12 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal (urine) |
Toxicology
Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. Long-term studies indicate no significant adverse effects on liver or kidney function.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-isobutoxyphenyl group can enhance binding affinity and specificity, while the tetrahydropyridine ring can modulate the compound’s overall pharmacokinetic properties. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and references:
Key Comparative Analysis
Physicochemical Properties
- Lipophilicity : The target compound’s isobutoxy group likely increases lipophilicity compared to phenyl (logP ~2.5) or p-fluorophenyl analogs. This property may enhance blood-brain barrier penetration, a feature absent in the paroxetine impurity due to its polar hydrochloride salt form.
- Solubility : The hydrochloride salt form of the target compound and analogs (e.g., 4-phenyl derivative) improves aqueous solubility, critical for drug delivery .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-fluoro-4-isobutoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can intermediates/by-products be minimized?
- Methodology :
- Use tert-butyl-protected piperidine derivatives (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) as starting materials to improve reaction efficiency .
- Monitor reaction progress via UPLC-MS (e.g., tR = 1.31 min, ESI-MS m/z analysis) to detect intermediates and by-products (e.g., chloro/methoxy-substituted analogs) .
- Optimize solvent systems (e.g., polar aprotic solvents) and stoichiometric ratios to reduce impurities.
Q. How should researchers validate the structural identity and purity of this compound?
- Methodology :
- Combine <sup>1</sup>H/<sup>13</sup>C NMR for functional group verification (e.g., fluorophenyl and tetrahydropyridine moieties) and UPLC-MS for molecular weight confirmation (e.g., observed m/z 205.8 vs. calculated 205.1 for similar analogs) .
- Use HPLC with UV/fluorescence detection to assess purity (>95%) and quantify residual solvents.
Q. What stability considerations are critical for handling this compound in aqueous or biological buffers?
- Methodology :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to evaluate hydrolysis of the isobutoxy group or tetrahydropyridine ring oxidation .
- Use lyophilization for long-term storage and avoid prolonged exposure to light or acidic conditions.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 2-fluoro-4-isobutoxyphenyl substituent?
- Methodology :
- Synthesize analogs with substituent variations (e.g., methoxy, hydroxyl, or alkyl groups at the 4-position) and compare binding affinities to target receptors/enzymes .
- Pair computational docking (e.g., molecular dynamics simulations) with in vitro assays (e.g., enzyme inhibition IC50) to correlate electronic/steric effects with activity .
Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodology :
- Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations .
- Use radiolabeled analogs (e.g., <sup>14</sup>C-labeled) to track tissue distribution and metabolite formation in rodent models.
Q. How can researchers resolve contradictory data in receptor selectivity profiles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
